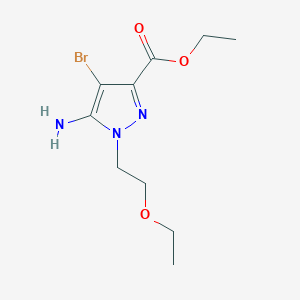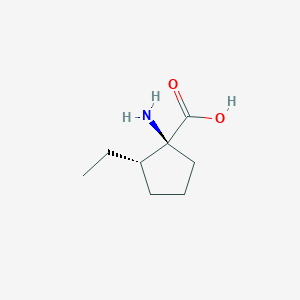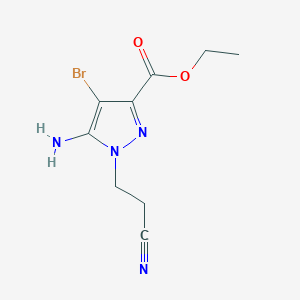
Titanium 3,6-dioxaheptanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Titanium 3,6-dioxaheptanoate is a titanium coordination compound with the molecular formula C20H36O16Ti. It is known for its unique properties and potential applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by its coordination with titanium and the presence of 3,6-dioxaheptanoate ligands, which contribute to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Titanium 3,6-dioxaheptanoate can be synthesized through the reaction of titanium tetrachloride with 3,6-dioxaheptanoic acid in the presence of a suitable solvent. The reaction typically involves the following steps:
- Dissolution of titanium tetrachloride in an anhydrous solvent such as toluene or dichloromethane.
- Addition of 3,6-dioxaheptanoic acid to the solution under an inert atmosphere.
- Stirring the reaction mixture at room temperature or slightly elevated temperatures to facilitate the formation of the titanium complex.
- Isolation and purification of the product through techniques such as filtration, washing, and recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as solvent recovery and recycling, as well as quality control measures to ensure consistency and compliance with industry standards.
Analyse Des Réactions Chimiques
Types of Reactions: Titanium 3,6-dioxaheptanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide and other oxidation products.
Reduction: Reduction reactions may involve the conversion of titanium to lower oxidation states.
Substitution: Ligand exchange reactions can occur, where the 3,6-dioxaheptanoate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. Reactions are typically carried out under controlled temperatures and pressures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used. Reactions are often conducted in an inert atmosphere to prevent unwanted side reactions.
Substitution: Ligand exchange reactions may involve the use of other carboxylic acids or coordinating ligands. Conditions may vary depending on the desired product.
Major Products:
Oxidation: Titanium dioxide and other titanium oxides.
Reduction: Lower oxidation state titanium complexes.
Substitution: New titanium coordination compounds with different ligands.
Applications De Recherche Scientifique
Titanium 3,6-dioxaheptanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and oxidation reactions.
Biology: Investigated for its potential use in biomedical applications, such as drug delivery and imaging.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of advanced materials, such as coatings, ceramics, and composites.
Mécanisme D'action
The mechanism of action of titanium 3,6-dioxaheptanoate involves its interaction with molecular targets through coordination chemistry. The titanium center can interact with various substrates, facilitating catalytic reactions or binding to biological molecules. The pathways involved may include:
Catalysis: The titanium center acts as a Lewis acid, activating substrates for chemical transformations.
Biological Interactions: The compound may bind to proteins or nucleic acids, influencing their structure and function.
Comparaison Avec Des Composés Similaires
Titanium 3,6-dioxaheptanoate can be compared with other titanium coordination compounds, such as:
Titanium 2-ethylhexanoate: Similar in structure but with different ligands, leading to variations in reactivity and applications.
Titanium isopropoxide: Commonly used in sol-gel processes and as a precursor for titanium dioxide synthesis.
Titanium acetylacetonate: Known for its use in catalysis and material science.
Uniqueness: this compound is unique due to its specific ligand structure, which imparts distinct properties and reactivity. Its versatility in various applications, from catalysis to biomedical research, highlights its importance in scientific and industrial fields.
Propriétés
Formule moléculaire |
C20H40O16Ti |
|---|---|
Poids moléculaire |
584.4 g/mol |
Nom IUPAC |
2-(2-methoxyethoxy)acetic acid;titanium |
InChI |
InChI=1S/4C5H10O4.Ti/c4*1-8-2-3-9-4-5(6)7;/h4*2-4H2,1H3,(H,6,7); |
Clé InChI |
VPOWFPFSPXWYJR-UHFFFAOYSA-N |
SMILES canonique |
COCCOCC(=O)O.COCCOCC(=O)O.COCCOCC(=O)O.COCCOCC(=O)O.[Ti] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[[5-(2,6-dioxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12069805.png)
![methyl N-[(4-bromophenyl)methyl]-N-methylcarbamate](/img/structure/B12069809.png)
![7-Hydroxy-3A-methyl-3,3A-dihydro-1H-benzo[D]pyrrolo[2,1-B][1,3]oxazine-1,5(2H)-dione](/img/structure/B12069812.png)
![{[4-(3-Chlorophenyl)-3-methylphenyl]methyl}(ethyl)amine](/img/structure/B12069817.png)

![Acetic acid, 2-[[(3aR,4S,6R,6aS)-6-[[5-amino-6-chloro-2-(propylthio)-4-pyrimidinyl]amino]tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]oxy]-, ethyl ester](/img/structure/B12069822.png)
![Methyl 2-[3-(4-hydroxybut-1-yn-1-yl)phenyl]acetate](/img/structure/B12069825.png)


